molecular formula C46H71N21O6 B612443 206350-79-0 CAS No. 206350-79-0

206350-79-0

Cat. No.: B612443
CAS No.: 206350-79-0
M. Wt: 1014.2
InChI Key: MGQHBRDQUJRCLN-UJARKJSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with CAS number 206350-79-0, also known as L-R or L-R4W2, is a vanilloid TRPV1 (VR1) receptor antagonist peptide . It has been synthesized from the combination of two different chemicals, a small molecule and a peptide. The compound has shown potential applications in both in vivo and in vitro studies.


Molecular Structure Analysis

The molecular formula of this compound is C46H71N21O6 . Its molecular weight is 1014.2 . The sequence of this peptide is RRRRWW-NH2 .


Physical and Chemical Properties Analysis

The compound is a white lyophilized solid . It is soluble in water . Its molecular weight is 1014.19 .

Scientific Research Applications

1. PET in Drug Research and Development

Positron Emission Tomography (PET) is increasingly used to examine drugs' behavioral, therapeutic, and toxic properties. It assesses pharmacokinetic and pharmacodynamic events directly in humans and animals, significantly contributing to drug development and understanding molecular drug action mechanisms (Fowler et al., 1999).

2. Safety Evaluation in Human Use

Animal toxicology experiments are extended to evaluate chemical hazards and predict safety in human use. Large safety factors, like 1:5000 of the lowest-effect dose level for cancer, are recommended when the material use is considered important, guided by informed scientific judgment (Weil, 1972).

3. Drug-Side Effect Association

Innovative computational approaches, such as the Centered Kernel Alignment-based Multiple Kernel Learning (CKA-MKL) algorithm, are used to predict drug-side effect associations, enhancing the efficiency and accuracy of identifying such associations (Ding et al., 2019).

4. Limitations of Animal Studies

Animal models are often poor predictors of drug safety in humans, leading to reconsiderations of their scientific merit in pharmaceutical development. This realization prompts discussions about alternative research methods (Norman, 2019).

5. Endocrine-Disrupting Chemicals

Research on endocrine-disrupting chemicals (EDCs) has revealed how these substances affect health and disease, especially during development. Understanding EDCs' molecular and epigenetic mechanisms is crucial in translating findings to human health (Gore et al., 2015).

6. Polypharmacology in Drug Discovery

Polypharmacology, where drug molecules interact with multiple targets, presents challenges and opportunities in drug development. It is crucial for designing effective and less toxic therapeutic agents (Reddy & Zhang, 2013).

Mechanism of Action

Target of Action

The primary target of the compound 206350-79-0, also known as L-R4W2, is the vanilloid receptor 1 (VR1), or the TRPV1 receptor . This receptor is a member of the transient receptor potential (TRP) family of ion channels and plays a crucial role in the perception of pain.

Mode of Action

L-R4W2 acts as an antagonist of the TRPV1 receptor . It binds to the receptor and blocks its activity, thereby inhibiting the flow of calcium ions (Ca2+) into the cells . This action disrupts the signal transduction pathways that would normally lead to the sensation of pain.

Biochemical Pathways

The TRPV1 receptor is involved in various biochemical pathways, particularly those related to pain perception. By blocking the TRPV1 receptor, L-R4W2 can disrupt these pathways and their downstream effects, which include the activation of neurons in the dorsal root ganglion . This disruption can lead to a reduction in pain signals sent to the brain.

Result of Action

The primary result of L-R4W2’s action is its analgesic (pain-relieving) effect . By blocking the TRPV1 receptor, L-R4W2 can inhibit the transmission of pain signals, leading to a reduction in the perception of pain.

Biochemical Analysis

Biochemical Properties

L-R4W2 acts as a vanilloid TRPV1 (VR1) receptor antagonist peptide. It blocks calcium ion currents in dorsal root ganglion neurons, which are crucial for pain sensation. The compound interacts with the TRPV1 receptor, a protein that plays a significant role in the sensation of pain and heat. By blocking this receptor, L-R4W2 can inhibit the transmission of pain signals .

Cellular Effects

L-R4W2 has been shown to have analgesic effects in vivo, indicating its potential use in pain management. The compound influences cell function by blocking calcium ion currents in dorsal root ganglion neurons, which are involved in pain sensation. This inhibition can affect cell signaling pathways related to pain and inflammation .

Molecular Mechanism

At the molecular level, L-R4W2 exerts its effects by binding to the TRPV1 receptor and blocking its activity. This receptor is known to be involved in the detection and regulation of body temperature and pain. By inhibiting the TRPV1 receptor, L-R4W2 prevents the influx of calcium ions into the neurons, thereby reducing pain sensation .

Dosage Effects in Animal Models

The effects of L-R4W2 vary with different dosages in animal models. At lower doses, the compound effectively blocks pain signals without causing significant side effects. At higher doses, L-R4W2 may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

L-R4W2 is involved in metabolic pathways related to pain sensation and inflammation. The compound interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. By inhibiting the TRPV1 receptor, L-R4W2 can modulate the metabolic processes associated with pain and inflammation .

Transport and Distribution

Within cells and tissues, L-R4W2 is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The transport and distribution mechanisms of L-R4W2 are crucial for its therapeutic potential .

Subcellular Localization

L-R4W2 is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, enhancing its effectiveness in blocking the TRPV1 receptor. The subcellular localization of L-R4W2 is essential for its function as a pain inhibitor .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 206350-79-0 involves the reaction of two starting materials, 2,4-dichloro-5-fluoroaniline and 2-(2,4-difluorophenyl)-1,3-dioxolane-4-methanol, in the presence of a coupling agent and a base.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2-(2,4-difluorophenyl)-1,3-dioxolane-4-methanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline (1.0 equiv) and 2-(2,4-difluorophenyl)-1,3-dioxolane-4-methanol (1.2 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as DIC or EDC (1.2 equiv) and a base such as DIPEA or TEA (2.0 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound 206350-79-0." ] }

CAS No.

206350-79-0

Molecular Formula

C46H71N21O6

Molecular Weight

1014.2

InChI

InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1

InChI Key

MGQHBRDQUJRCLN-UJARKJSPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Appearance

White lyophilised solid

boiling_point

N/A

melting_point

N/A

Purity

>98 %

sequence

RRRRWW-NH2

solubility

Soluble in water

storage

-20°C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.